molecular formula C14H9Cl B8746752 3-Chloro-4-ethynyl-1,1'-biphenyl

3-Chloro-4-ethynyl-1,1'-biphenyl

Cat. No.: B8746752
M. Wt: 212.67 g/mol
InChI Key: TUYWUBQBFQZCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethynyl-1,1'-biphenyl is a substituted biphenyl compound featuring a chlorine atom at the 3-position and an ethynyl (acetylene) group at the 4-position of one benzene ring. The biphenyl backbone consists of two connected benzene rings, and the introduction of these substituents significantly alters its physicochemical and biological properties. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its structural uniqueness .

Properties

Molecular Formula

C14H9Cl

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-1-ethynyl-4-phenylbenzene

InChI

InChI=1S/C14H9Cl/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h1,3-10H

InChI Key

TUYWUBQBFQZCLY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following biphenyl derivatives are structurally or functionally analogous to 3-chloro-4-ethynyl-1,1'-biphenyl:

Compound Substituents Key Functional Groups
Biphenyl None Unsubstituted biphenyl
4-Chlorobiphenyl Chlorine at 4-position Halogen (Cl)
Biphenyl oxide Oxygen bridge Ether linkage
3-Chloro-4-fluoro-1,1'-biphenyl Cl at 3, F at 4 Halogens (Cl, F)
This compound Cl at 3, ethynyl at 4 Halogen (Cl), alkyne (C≡CH)

Key Observations :

  • Halogen vs.
  • Reactivity: The ethynyl group is more reactive toward cross-coupling reactions (e.g., Sonogashira) compared to halogens, enabling applications in polymer or drug synthesis.
Physicochemical Properties

Data from biphenyl analogs (Table 1):

Property Biphenyl 4-Chlorobiphenyl This compound (Inferred)
Vapor Pressure (20°C) 7 Pa ~0.5 Pa <0.1 Pa (predicted)
Log P (octanol-water) 4.09 4.8–5.2 ~5.5–6.0 (Cl + ethynyl increase hydrophobicity)
Persistence (PBT Criteria) Low Moderate High (Cl and alkyne reduce biodegradation)

Analysis :

  • Vapor Pressure : The chlorine and ethynyl substituents reduce volatility compared to unsubstituted biphenyl, aligning with trends observed in halogenated aromatics .
Environmental Degradation and Toxicity
  • Biphenyl : Degrades efficiently (>90%) via microbial action in biopiles within 4–5 months .
  • This compound : Predicted slower degradation due to chlorine’s electron-withdrawing effects and ethynyl’s steric hindrance, reducing microbial accessibility. Toxicity may increase due to persistent metabolites.
PBT (Persistence, Bioaccumulation, Toxicity) Assessment

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